(1R,3R)-3-aminocyclohexanol hydrochloride molecular structure and stereochemistry
(1R,3R)-3-aminocyclohexanol hydrochloride molecular structure and stereochemistry
An In-depth Technical Guide to (1R,3R)-3-Aminocyclohexanol Hydrochloride: Structure, Synthesis, and Application
Foreword: The Strategic Importance of Chiral Scaffolds
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is the very foundation of therapeutic efficacy and safety. Chiral building blocks, such as (1R,3R)-3-aminocyclohexanol hydrochloride, serve as critical starting points for the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). The cyclohexane ring provides a rigid, predictable scaffold, while the defined trans relationship between the amino and hydroxyl groups offers specific vectors for molecular elaboration. This guide provides an in-depth analysis of this valuable compound, from its fundamental stereochemical properties to its synthesis and application, offering field-proven insights for researchers and drug development professionals.
Part 1: Molecular Structure and Stereochemistry: A Foundation of Chirality
The utility of (1R,3R)-3-aminocyclohexanol hydrochloride is intrinsically linked to its well-defined three-dimensional structure. Understanding its stereochemistry is paramount to its effective use in synthesis.
Absolute and Relative Configuration
3-Aminocyclohexanol possesses two stereocenters at carbons C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) pair are enantiomers and are classified as trans isomers, meaning the hydroxyl and amino groups are on opposite sides of the cyclohexane ring. The (1R,3S) and (1S,3R) pair are also enantiomers and are classified as cis isomers, with both groups on the same side of the ring.[1]
The designation (1R,3R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an absolute configuration to each stereocenter based on the atomic number of the attached atoms.
Caption: Cahn-Ingold-Prelog priorities for (1R,3R)-3-Aminocyclohexanol.
Conformational Analysis: The Diequatorial Preference
The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation. For a 1,3-disubstituted cyclohexane like 3-aminocyclohexanol, the substituents can occupy either axial or equatorial positions. For the trans-(1R,3R) isomer, two chair conformations are possible through a process known as a ring flip.
The most stable and overwhelmingly predominant conformation is the one where both the hydroxyl and amino groups occupy equatorial positions.[2] This arrangement minimizes steric strain by avoiding unfavorable 1,3-diaxial interactions that would occur if the groups were in axial positions.[2] This conformational lock is a key feature, providing a rigid and predictable geometry for further synthetic modifications.
Caption: Conformational equilibrium of trans-3-aminocyclohexanol.
The Role of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt, meaning the basic amino group is protonated to form an ammonium chloride salt. This has significant practical advantages. The salt form is typically a stable, crystalline solid that is easier to handle and weigh than the free base, which can be a liquid or a low-melting solid.[3][4] Furthermore, the ionic character of the salt dramatically increases its solubility in polar protic solvents, including water and alcohols, which is often beneficial for reaction setup.[4]
Part 2: Physicochemical and Spectroscopic Characterization
Proper characterization is essential for confirming the identity and purity of the starting material.
Physicochemical Properties
The fundamental properties of (1R,3R)-3-aminocyclohexanol hydrochloride are summarized below. Note that some values, like pKa, are often based on computational predictions for the free base.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [5] |
| Molecular Weight | 151.63 g/mol | [5] |
| Appearance | Off-White to Pale Brown Solid | [6] |
| CAS Number | 2377847-94-2 (for 1S,3S HCl) | [7] |
| Predicted pKa (hydroxyl) | 15.09 ± 0.40 | [4] |
Note: The CAS number for the specific (1R,3R) hydrochloride enantiomer is less commonly cited than its (1S,3S) counterpart, but they share identical physical properties.
Spectroscopic Signature
Spectroscopic analysis provides a definitive fingerprint of the molecule's structure and conformation.
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¹H NMR Spectroscopy: In a deuterated solvent like D₂O or DMSO-d₆, the protons on C1 and C3 (the carbons bearing the -OH and -NH₃⁺ groups) are of particular interest. Due to the strong preference for the diequatorial conformation, these protons will be in axial positions. They will appear as broad multiplets with large axial-axial coupling constants (J ≈ 8-12 Hz) to the adjacent axial protons, confirming their orientation.[2][8]
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¹³C NMR Spectroscopy: The spectrum will show six distinct signals corresponding to the six carbon atoms of the cyclohexane ring, confirming the molecule's asymmetry. The chemical shifts of C1 and C3 will be downfield due to the deshielding effect of the attached heteroatoms (oxygen and nitrogen).
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Infrared (IR) Spectroscopy: Key vibrational bands will be present. A broad absorption in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching of the hydroxyl group. Strong, broad bands between 2500-3000 cm⁻¹ are characteristic of the N-H stretching vibrations of the ammonium salt.
Part 3: Synthesis and Manufacturing Strategies
The enantiopure synthesis of (1R,3R)-3-aminocyclohexanol is a critical challenge. The choice of synthetic route is dictated by factors such as scalability, cost, and the desired optical purity.
Strategy 1: Stereoselective Reduction of β-Enaminoketones
This classical chemical approach offers excellent control over stereochemistry through the use of a chiral auxiliary. The underlying principle is to establish the stereochemistry in an acyclic precursor or an intermediate, which then directs the formation of the chiral centers in the final product.
Experimental Protocol: Synthesis via Chiral β-Enaminoketone Reduction
This protocol is adapted from methodologies described in the literature for synthesizing substituted 3-aminocyclohexanols.[8][9]
Step 1: Formation of the Chiral β-Enaminoketone
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To a solution of a 1,3-cyclohexanedione derivative (1.0 eq) in toluene, add a chiral amine such as (R)-α-methylbenzylamine (1.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reflux the mixture for 3-4 hours until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid β-enaminoketone by recrystallization from a solvent system like CH₂Cl₂/hexane. The chiral amine ensures the enaminoketone is formed as a single diastereomer.
Step 2: Diastereoselective Reduction
-
In a separate flask, prepare a solution of the purified β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.
-
Cool the solution in an ice bath.
-
Carefully add small pieces of sodium metal (e.g., 10-15 eq) portion-wise, maintaining the temperature below 10 °C. The dissolving metal reduction reduces both the ketone and the enamine double bond. The stereoselectivity is influenced by the steric hindrance of the chiral auxiliary, typically favoring the formation of the trans amino alcohol.
-
After the sodium is completely consumed, quench the reaction carefully with water.
-
Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino alcohol.
Step 3: Deprotection and Salt Formation
-
The chiral auxiliary (benzyl group) is typically removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After deprotection, dissolve the resulting free base in a suitable solvent like isopropanol or ether.
-
Add a solution of HCl in the same solvent to precipitate the desired (1R,3R)-3-aminocyclohexanol hydrochloride.
-
Collect the solid by filtration and dry under vacuum.
Caption: Workflow for synthesis via β-enaminoketone reduction.
Strategy 2: Biocatalytic Cascade Reaction
Biocatalysis represents a more modern, "green" approach to chiral synthesis. It leverages the exquisite selectivity of enzymes to perform specific transformations under mild aqueous conditions, often yielding products with very high enantiomeric excess.
Conceptual Protocol: Chemoenzymatic Synthesis
This approach combines traditional chemistry with enzymatic transformations. A key strategy involves the enzymatic reduction of a prochiral ketone followed by enzymatic amination.[10][11]
-
Chemical Synthesis of Precursor: Synthesize 3-hydroxycyclohexanone from a readily available starting material.
-
Biocatalytic Amination: Employ an R-selective amine transaminase (ATA) enzyme.
-
The ATA enzyme transfers an amino group from a donor molecule (like isopropylamine) to the ketone of 3-hydroxycyclohexanone.
-
This reaction is highly stereoselective, converting the prochiral ketone into the chiral amine with the desired (R) configuration at C3. The existing hydroxyl group at C1 directs the stereochemical outcome.
-
The reaction is typically run in an aqueous buffer at or near room temperature.
-
-
Product Isolation: After the enzymatic reaction is complete, the product is isolated from the aqueous medium, purified, and converted to the hydrochloride salt as previously described.
Caption: Conceptual workflow for biocatalytic synthesis.
Part 4: Applications in Drug Development
The value of (1R,3R)-3-aminocyclohexanol hydrochloride lies in its application as a rigid scaffold for building complex molecules where the spatial relationship between the amino and hydroxyl functionalities is critical for biological activity.
Case Study: Potent TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-validated target for the development of novel analgesics (painkillers). Researchers have found that incorporating the (1R,3R)-3-aminocyclohexanol moiety into isoxazole carboxamide structures leads to potent and orally active TRPV1 antagonists.[6][12] In this context, the hydroxyl group might serve as a hydrogen bond donor, while the amino group (or a derivative thereof) acts as a key anchoring point within the receptor's binding site. The rigid cyclohexane backbone ensures these two interaction points are held at an optimal distance and orientation for high-affinity binding.
Other Therapeutic Areas
This chiral building block is also being explored in the synthesis of inhibitors for other important biological targets. For instance, it has been used in the development of selective and potent NLRP3 inhibitors, which are being investigated for the treatment of a range of inflammatory diseases.[12] Its use as an intermediate extends to compounds for treating conditions like rheumatoid arthritis and psoriasis.[13]
Conclusion
(1R,3R)-3-Aminocyclohexanol hydrochloride is more than just a chemical reagent; it is a key enabling tool for the modern medicinal chemist. Its defined absolute and relative stereochemistry, combined with a conformationally locked structure, provides a reliable platform for the rational design of sophisticated drug candidates. A thorough understanding of its properties, characterization, and the strategic rationale behind its synthesis allows researchers to fully leverage its potential in accelerating the journey from a chemical drawing to a life-changing therapeutic.
References
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Home Sunshine Pharma. (n.d.). (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Retrieved from [Link]
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Cuevas-Yañez, E., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Retrieved from [Link]
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PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Ghislieri, D., et al. (2013). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Catalysis Science & Technology, 3(10), 2548-2551. Retrieved from [Link]
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PubChem. (n.d.). (1S,3R)-3-aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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FDA Global Substance Registration System. (n.d.). 3-AMINOCYCLOHEXANOL, (1S,3S)-. Retrieved from [Link]
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PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). (1S,3R)-3-Aminocyclohexanol hydrochloride. Retrieved from [Link]
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University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server. Retrieved from [Link]
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